molecular formula C14H11IN2O3S B12276445 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B12276445
Molekulargewicht: 414.22 g/mol
InChI-Schlüssel: NUAUJXOIZWJXPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a benzenesulfonyl group, an iodine atom, and a methoxy group attached to a pyrrolo[2,3-b]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of the benzenesulfonyl and methoxy groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrrolo[2,3-b]pyridine ring. Subsequent reactions with benzenesulfonyl chloride and methanol under appropriate conditions yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the iodine and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound useful in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C14H11IN2O3S

Molekulargewicht

414.22 g/mol

IUPAC-Name

1-(benzenesulfonyl)-3-iodo-6-methoxypyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11IN2O3S/c1-20-13-8-7-11-12(15)9-17(14(11)16-13)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3

InChI-Schlüssel

NUAUJXOIZWJXPZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(C=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.